Home > Products > Screening Compounds P90075 > [Cyclopropyl(pyridin-3-yl)methyl](methyl)amine dihydrochloride
[Cyclopropyl(pyridin-3-yl)methyl](methyl)amine dihydrochloride - 1258639-61-0

[Cyclopropyl(pyridin-3-yl)methyl](methyl)amine dihydrochloride

Catalog Number: EVT-1811712
CAS Number: 1258639-61-0
Molecular Formula: C10H16Cl2N2
Molecular Weight: 235.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

This section outlines compounds structurally related to amine dihydrochloride based on the provided scientific literature. The relationships are drawn from shared structural features, chemical classifications, or direct comparisons made within the papers.

5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine Dihydrochloride Dihydrate (Pexidartinib Dihydrochloride Dihydrate)

  • Compound Description: Pexidartinib dihydrochloride dihydrate is the dihydrochloride salt form of Pexidartinib, a drug used to treat certain types of cancer. The crystal structure of this salt, a dihydrate, has been determined. []
  • Relevance: While structurally dissimilar to amine dihydrochloride, this entry highlights the significance of dihydrochloride salts in pharmaceutical research, particularly for compounds containing amine groups like both Pexidartinib and the target compound. []

N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide (Imatinib)

  • Compound Description: Imatinib is a widely used therapeutic agent for treating leukemia. It functions by inhibiting tyrosine kinases. [] The crystal structure of Imatinib in its freebase form has been determined. []
  • Relevance: Similar to amine dihydrochloride, Imatinib features a pyridine ring. The presence of a pyrimidine ring and a 4-methylpiperazine group in Imatinib, absent in the target compound, suggests potential areas for exploring structure-activity relationships. []

N-(3-((4-(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide Derivatives

  • Compound Description: This entry refers to a series of amide derivatives designed for antibacterial activity. []
  • Relevance: While these derivatives share the pyridine ring with amine dihydrochloride, the presence of the imidazole and oxetane moieties in the derivatives, absent in the target compound, highlights the diverse chemical structures possible while retaining the pyridine ring. []

8-{4-[(6-Phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one Hydrochloride

  • Compound Description: This compound, crystallized as its hydrochloride salt, has been structurally characterized and compared to its fluorinated analog. []
  • Relevance: Both this compound and amine dihydrochloride feature a pyridine ring with a methyl substituent at the 3-position. The presence of a piperazine ring and a dihydroquinolinone group in this compound, absent in the target compound, suggests potential structural modifications for altering its physicochemical or biological properties. []
Overview

Cyclopropyl(pyridin-3-yl)methyl(methyl)amine dihydrochloride is a chemical compound notable for its structural features and potential applications in various scientific fields. It consists of a cyclopropyl group attached to a pyridine ring, with an amine functionality that contributes to its reactivity and interaction with biological targets. This compound is primarily classified as an organic amine and is of interest in medicinal chemistry due to its potential therapeutic properties.

Synthesis Analysis

Methods and Technical Details

The synthesis of Cyclopropyl(pyridin-3-yl)methyl(methyl)amine dihydrochloride typically involves several key steps:

  1. Starting Materials: The synthesis begins with cyclopropylmethylamine and pyridin-3-ylmethyl chloride as the primary reactants.
  2. Reaction Conditions: The reaction is generally carried out in an organic solvent such as dichloromethane, with sodium hydroxide acting as a base. The mixture is refluxed to facilitate the reaction between the amine and the alkyl halide.
  3. Purification: After completion, the product is purified through recrystallization or column chromatography to isolate the dihydrochloride salt form of the compound.

Industrial Production

In industrial settings, the synthesis follows similar protocols but on a larger scale, employing industrial-grade reagents and optimized conditions to maximize yield and purity. The final product undergoes crystallization and drying processes to achieve the desired form.

Molecular Structure Analysis

Structure and Data

The molecular structure of Cyclopropyl(pyridin-3-yl)methyl(methyl)amine dihydrochloride can be represented by its IUPAC name, which highlights its functional groups:

  • Molecular Formula: C10_{10}H13_{13}Cl2_{2}N
  • Molecular Weight: Approximately 220.12 g/mol

The compound features a cyclopropyl ring, a pyridine moiety, and a methylamine group, which contribute to its unique chemical properties. The presence of two hydrochloride ions indicates that it exists in a protonated form, enhancing its solubility in polar solvents .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(pyridin-3-yl)methyl(methyl)amine dihydrochloride participates in various chemical reactions:

  1. Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to yield N-oxides.
  2. Reduction: Reduction reactions can be performed with lithium aluminum hydride to generate reduced amine derivatives.
  3. Substitution: Nucleophilic substitution reactions are possible, allowing for modifications of the pyridin-3-ylmethyl group with various nucleophiles under suitable conditions.

Common Reagents and Conditions

  • Oxidation Agent: Potassium permanganate (aqueous)
  • Reducing Agent: Lithium aluminum hydride (anhydrous ether)
  • Nucleophiles for Substitution: Sodium azide in polar aprotic solvents.
Mechanism of Action

The mechanism of action for Cyclopropyl(pyridin-3-yl)methyl(methyl)amine dihydrochloride involves its interaction with specific biological targets, likely acting as a ligand that binds to receptors or enzymes. This binding can modulate their activity, influencing cellular signaling pathways and potentially leading to therapeutic effects. The precise pathways may vary depending on the target but often involve alterations in receptor activity or enzymatic function .

Physical and Chemical Properties Analysis

Physical Properties

Cyclopropyl(pyridin-3-yl)methyl(methyl)amine dihydrochloride is characterized by:

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Highly soluble in polar solvents due to the presence of hydrochloride groups.

Chemical Properties

The chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.
  • Reactivity: Reacts readily with electrophiles due to the nucleophilic nature of the amine group .
Applications

Cyclopropyl(pyridin-3-yl)methyl(methyl)amine dihydrochloride has various scientific applications:

  1. Chemical Synthesis: Serves as a building block for more complex organic molecules.
  2. Biochemical Research: Investigated for its role as a ligand in biochemical assays, potentially aiding drug discovery efforts.
  3. Medicinal Chemistry: Explored for therapeutic properties, particularly as an intermediate in the synthesis of pharmaceutical compounds.
  4. Industrial Applications: Utilized in developing specialty chemicals and materials due to its unique structural attributes .
Synthesis and Structural Elucidation of [Cyclopropyl(pyridin-3-yl)methyl](methyl)amine Dihydrochloride

Retrosynthetic Analysis and Key Intermediate Design

Retrosynthetic analysis of Cyclopropyl(pyridin-3-yl)methylamine dihydrochloride focuses on strategic disconnections to identify readily available precursors and key intermediates. The primary disconnection targets the tertiary amine linkage, suggesting two potential synthons:

  • Synthon A: A nucleophilic secondary amine, specifically N-methylcyclopropanemethanamine.
  • Synthon B: An electrophilic pyridyl-containing species capable of forming the C-N bond. The most common and efficient precursor identified is pyridine-3-carbaldehyde (nicotinaldehyde).

This disconnection leads to the key intermediate: the imine formed between pyridine-3-carbaldehyde and N-methylcyclopropanemethanamine. Reduction of this imine intermediate would directly yield the tertiary amine target. Alternative disconnections involving direct alkylation of a secondary amine like cyclopropyl(pyridin-3-yl)methanamine with methyl iodide were considered but deemed less favorable due to potential over-alkylation and the need for protecting groups on the pyridine nitrogen. The aldehyde route via reductive amination offers superior control and convergence.

Table 1: Retrosynthetic Disconnections for Target Compound

Target BondDisconnectionSynthon A (Nucleophile)Synthon B (Electrophile)Key Intermediate
Tertiary Amine C-NC-N Bond CleavageN-MethylcyclopropanemethanaminePyridine-3-carbaldehyde(Cyclopropyl(pyridin-3-yl)methylene)(methyl)amine (Imine)
Tertiary Amine C-NAlkylationCyclopropyl(pyridin-3-yl)methanamineMethyl Iodide- (Less Favored Route)

Optimized Reaction Pathways for Cyclopropane-Pyridine Hybridization

The optimized synthesis leverages the reductive amination strategy identified retrosynthetically. The pathway involves two main stages:

  • Imine Formation: Pyridine-3-carbaldehyde reacts stoichiometrically with N-methylcyclopropanemethanamine in an inert solvent (e.g., dichloromethane, THF, or methanol) under mild conditions (room temperature to 60°C), typically employing molecular sieves to drive the equilibrium by water removal. Reaction completion is monitored by TLC or NMR.
  • Imine Reduction: The generated imine intermediate is reduced in situ without isolation. Sodium borohydride (NaBH₄) in methanol at 0°C to room temperature is the most commonly employed and efficient reducing agent for this transformation, offering high chemoselectivity for the imine over the pyridine ring or other potential functionalities. Alternative reducing agents like sodium cyanoborohydride (NaBH₃CN) in methanol with acetic acid buffering (pH ~7) or catalytic hydrogenation (e.g., H₂/Pd-C) are viable but offer no significant advantage over NaBH₄ for this specific substrate and are often less practical or economical. The reaction typically proceeds rapidly (<2 hours) with high conversion (>95%) and good isolated yields of the tertiary amine free base.

Table 2: Comparison of Optimized Reduction Conditions for Imine Intermediate

Reducing AgentSolventConditionsReaction TimeTypical Yield (%)Key AdvantagesKey Disadvantages
NaBH₄Methanol0°C → RT1-2 hours85-92High chemoselectivity, cost-effective, simple workupPotential slow reduction if sterically hindered
NaBH₃CNMethanolRT, AcOH buffer (pH~7)2-4 hours80-88Mild, selective at lower pHToxicity (cyanide), cost, slower reaction
H₂ (1-4 atm)Methanol/EtOAcPd/C (5-10%), RT3-6 hours82-90Clean reaction, catalyst reusableRequires specialized equipment, catalyst cost, potential pyridine reduction

Stereochemical Considerations in Amine Functionalization

The target molecule, Cyclopropyl(pyridin-3-yl)methylamine, possesses a chiral center at the benzylic carbon atom (the carbon connecting the cyclopropyl group, the pyridyl group, and the tertiary amine). Consequently, the compound exists as a pair of enantiomers (R and S configurations). Crucially, the reductive amination pathway described in section 1.2 proceeds through a planar, achiral imine intermediate. Reduction of this imine with a non-chiral hydride source (NaBH₄, NaBH₃CN) or via catalytic hydrogenation results in the formation of a racemic mixture (50:50 ratio of R and S enantiomers) of the tertiary amine free base. No inherent stereoselectivity is introduced during the key bond-forming step under standard conditions.

Resolution of the racemate to obtain enantiomerically pure material is essential for studies requiring stereochemical control. Common strategies include:

  • Diastereomeric Salt Formation: Reacting the racemic free base with a chiral acid (e.g., dibenzoyl-D-tartaric acid, L-di-p-toluoyltartaric acid) to form diastereomeric salts, which can be separated by fractional crystallization based on their differing solubilities.
  • Chiral Chromatography: Direct separation of the enantiomers using High-Performance Liquid Chromatography (HPLC) equipped with a chiral stationary phase (CSP).

The dihydrochloride salt formation (section 1.4) is performed on the racemic free base, resulting in a racemic dihydrochloride salt.

Salt Formation and Counterion Selection Strategies

The tertiary amine free base is converted to its dihydrochloride salt to enhance physicochemical properties crucial for pharmaceutical development and handling. The selection of hydrochloride as the counterion is driven by several key factors:

  • Enhanced Solubility: The dihydrochloride salt significantly increases aqueous solubility compared to the lipophilic free base. This is vital for formulation, biological testing (especially in vitro assays), and pharmacokinetic studies.
  • Improved Crystallinity and Stability: Hydrochloride salts often form well-defined, stable crystalline solids, facilitating isolation, purification (via recrystallization), characterization, and long-term storage. The crystalline nature enhances batch-to-batch reproducibility and reduces hygroscopicity issues common with some free bases.
  • Protonation State: The pyridine nitrogen (pKa ~5-6) and the tertiary amine nitrogen (pKa ~9-10) are both basic centers. Under physiological pH, the tertiary amine is predominantly protonated. The dihydrochloride salt ensures both nitrogens are protonated in the solid state, providing a stable form compatible with the intended ionic state in biological environments. Monohydrochloride salts would leave the pyridine nitrogen largely unprotonated at physiological pH, potentially altering solubility and behavior.
  • Common Practice and Safety: Hydrochloride salts are widely used, well-understood, and generally regarded as safe and pharmaceutically acceptable acid addition salts. They are typically non-toxic and compatible with common excipients.

The salt formation is typically achieved by treating a solution of the racemic free base in a suitable solvent (e.g., anhydrous diethyl ether, dichloromethane, isopropanol, or mixtures) with hydrochloric acid (commonly as a solution in dioxane, diethyl ether, or as concentrated aqueous HCl, depending on solvent miscibility). Careful control of stoichiometry (2 equivalents HCl per equivalent free base) and addition rate is essential to avoid localized high acidity that could degrade the compound. The resulting precipitate is isolated by filtration, washed thoroughly with cold solvent, and dried under vacuum to yield the Cyclopropyl(pyridin-3-yl)methylamine dihydrochloride as a white to off-white solid. Characterization confirms the stoichiometry (2:1 HCl:amine) via elemental analysis, NMR (chemical shift of protons adjacent to protonated nitrogens), and potentiometric titration.

Table 3: Key Physicochemical Properties of Free Base vs. Dihydrochloride Salt

PropertyTertiary Amine Free BaseDihydrochloride Salt
Physical StateOily Liquid/Low Melting SolidCrystalline Solid
Aqueous SolubilityLow (mg/L range)High (g/L range)
HygroscopicityModerate to HighLow to Moderate
Melting PointNot well-defined (decomp.)Distinct Melting Point
Handling/StorageChallenging (air-sensitive)Improved Stability

Properties

CAS Number

1258639-61-0

Product Name

[Cyclopropyl(pyridin-3-yl)methyl](methyl)amine dihydrochloride

IUPAC Name

1-cyclopropyl-N-methyl-1-pyridin-3-ylmethanamine;dihydrochloride

Molecular Formula

C10H16Cl2N2

Molecular Weight

235.15 g/mol

InChI

InChI=1S/C10H14N2.2ClH/c1-11-10(8-4-5-8)9-3-2-6-12-7-9;;/h2-3,6-8,10-11H,4-5H2,1H3;2*1H

InChI Key

YPNMZACYRLDGSR-UHFFFAOYSA-N

SMILES

CNC(C1CC1)C2=CN=CC=C2.Cl.Cl

Canonical SMILES

CNC(C1CC1)C2=CN=CC=C2.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.